Home > Products > Screening Compounds P115222 > N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide
N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide -

N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide

Catalog Number: EVT-5605639
CAS Number:
Molecular Formula: C11H7F2N3O
Molecular Weight: 235.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

Compound Description: This compound is a derivative of pyrrolidine-2-carboxamide that was synthesized using a one-pot reaction with trans-4-hydroxyproline and N-(2,5-difluorophenyl)-2,2,2-trifluoroacetimidoyl chloride in the presence of TiO2 as a catalyst and sodium hydrogen carbonate []. Studies on the HepG2 cell line demonstrated that this compound exhibits dose- and time-dependent inhibition of cell viability and induction of apoptosis [].

Relevance: This compound shares the core N-(2,5-difluorophenyl) carboxamide structure with N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide, differing in the cyclic structure attached to the carboxamide group. While N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide possesses a pyrimidine ring, this related compound features a pyrrolidine ring with additional 4-hydroxy and 1-(2,2,2-trifluoroacetyl) substitutions. This structural similarity suggests potential overlapping biological activities and makes it relevant for comparative analysis.

N-[cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560)

Compound Description: This compound is a potent and orally bioavailable γ-secretase inhibitor []. In rat models, MRK-560 demonstrated significant reduction of Aβ peptides in the brain and cerebrospinal fluid, indicating its potential as a therapeutic agent for Alzheimer's disease [].

Relevance: MRK-560 incorporates the 2,5-difluorophenyl group present in N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide, although within a more complex cyclohexyl structure. This common structural motif suggests the potential for shared binding interactions with certain targets, particularly those recognizing the 2,5-difluorophenyl moiety. Understanding the activity and binding properties of MRK-560 may provide insights into the potential interactions of N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide with similar targets.

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

Compound Description: MK-0731 is a potent kinesin spindle protein (KSP) inhibitor designed to overcome hERG channel binding and poor in vivo potency observed in earlier KSP inhibitors []. Its structure incorporates a 2,5-difluorophenyl group, a dihydropyrrole ring, and a piperidine ring with fluorine substitution. MK-0731 has been investigated in Phase I clinical trials for taxane-refractory cancers [].

Relevance: While the core structure of MK-0731 differs significantly from N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide, both compounds possess the 2,5-difluorophenyl substituent. This common feature allows for a comparison of the influence of this group on their respective biological activities and physicochemical properties. Investigating the structure-activity relationships of MK-0731 could provide insights into the contribution of the 2,5-difluorophenyl moiety to the overall activity of N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide.

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active γ-secretase inhibitor that effectively reduces both brain and plasma Aβ(1-40) levels in APP-YAC mice []. It exhibits rapid action, with significant Aβ reduction observed within 20 minutes of administration []. BMS-289948 also increases brain concentrations of APP carboxy-terminal fragments, a characteristic effect of γ-secretase inhibition [].

Relevance: Similar to MRK-560, BMS-289948 shares the 2,5-difluorophenyl group with N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide. Despite the distinct core structures, the presence of this common motif warrants investigation into potential shared binding interactions with targets recognizing the 2,5-difluorophenyl group. Comparing the biological activities and structural features of BMS-289948 and N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide can contribute to understanding the role of this group in their respective pharmacological profiles.

2-[(1R)-1-[ethyl]-5-fluoro-benzenepropanoic acid (BMS-299897)

Compound Description: BMS-299897 is another orally active γ-secretase inhibitor that demonstrates marked reductions in Aβ(1-40) levels in both brain and plasma of APP-YAC mice and guinea pigs [, ]. This compound also induces a dose-dependent increase in APP carboxy-terminal fragments, confirming its action on γ-secretase [].

Relevance: BMS-299897, like MRK-560 and BMS-289948, contains the 2,5-difluorophenyl group also present in N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide. The presence of this shared structural feature in multiple γ-secretase inhibitors suggests its potential importance for binding to the target enzyme. Examining the structure-activity relationships of BMS-299897 and its interactions with γ-secretase can provide valuable insights into the potential activity of N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide against this target. ,

(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

Compound Description: This compound has demonstrated efficacy in treating pain, cancer, inflammation, neurodegenerative diseases, and Trypanosoma cruzi infection [, , , ]. Different crystalline forms, including hydrogen sulfate salt, have been developed to optimize its properties [, , , , ].

Relevance: (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide shares the 2,5-difluorophenyl moiety with N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide. Both compounds also feature a nitrogen-containing heterocyclic ring directly attached to the 2,5-difluorophenyl group: a pyrrolidine ring in the related compound and a pyrimidine ring in N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide. This structural similarity suggests a potential overlap in their target interactions and pharmacological activity. , , , ,

N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Compound Description: This compound is a 3-hydroxynaphthalene-2-carboxanilide exhibiting potent Photosystem II electron transport (PET) inhibiting activity, specifically within spinach chloroplasts [].

N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide

Compound Description: This 2-hydroxynaphthalene-1-carboxanilide demonstrates potent inhibitory activity against photosynthetic electron transport (PET) in spinach chloroplasts, specifically targeting photosystem II in the thylakoid membrane [].

Relevance: This compound shares the N-(2,5-difluorophenyl) carboxamide structure with N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide, but features a 2-hydroxynaphthalene-1-yl group attached to the carboxamide instead of a pyrimidine ring. Comparing these two compounds highlights the impact of varying aromatic structures on biological activity while retaining the common N-(2,5-difluorophenyl) carboxamide core.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a novel compound exhibiting functional selectivity for non-α1 GABAA receptors []. It has shown a reduced propensity to induce physical dependence in mice compared to nonselective benzodiazepines [].

Relevance: Although possessing a different core structure than N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide, L-838,417 shares the 2,5-difluorophenyl substituent. This common feature allows for a comparison of their pharmacological activities, particularly their interactions with different GABA receptor subtypes. Examining the selectivity profile of L-838,417 can provide valuable information for understanding the potential target interactions and selectivity of N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide.

1-(2,4-Difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides

Compound Description: This series of pyrazole derivatives exhibit varying degrees of selectivity for the cannabinoid receptors hCB1 and hCB2 []. Substitution patterns on the pyrazole ring and the carboxamide nitrogen significantly influence their receptor binding profiles [].

Relevance: While not identical to the 2,5-difluorophenyl substituent in N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide, these compounds contain a similar 2,4-difluorophenyl group. This structural similarity allows for a comparative analysis of the effects of fluorine substitution patterns on their pharmacological activity. Understanding how subtle changes in fluorine position affect receptor binding in these pyrazole derivatives may shed light on the potential binding interactions of N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide.

Properties

Product Name

N-(2,5-difluorophenyl)-2-pyrimidinecarboxamide

IUPAC Name

N-(2,5-difluorophenyl)pyrimidine-2-carboxamide

Molecular Formula

C11H7F2N3O

Molecular Weight

235.19 g/mol

InChI

InChI=1S/C11H7F2N3O/c12-7-2-3-8(13)9(6-7)16-11(17)10-14-4-1-5-15-10/h1-6H,(H,16,17)

InChI Key

SKGXGGMAAPKNIE-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)C(=O)NC2=C(C=CC(=C2)F)F

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=C(C=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.